N-(4-fluorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated through nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include:
Optimization of Reaction Conditions: Ensuring the reactions occur under optimal temperature, pressure, and pH conditions to maximize yield and purity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of a triazole ring, a pyridine ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14FN5O |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H14FN5O/c17-12-6-4-11(5-7-12)10-19-15(23)9-14-20-16(22-21-14)13-3-1-2-8-18-13/h1-8H,9-10H2,(H,19,23)(H,20,21,22) |
InChI Key |
LCYCHTZXJPXQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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